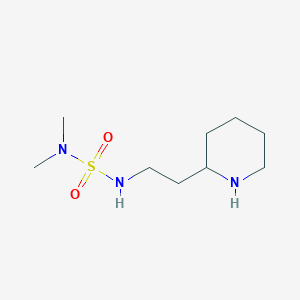![molecular formula C12H12O2 B12823567 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, offering improved pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and stability.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but lacks the phenyl group.
Bicyclo[1.1.1]pentane-2-carboxylic acid: Similar structure but without the phenyl substitution.
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another bicyclic compound with different ring structure and substituents.
Uniqueness
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct physicochemical properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14) |
InChI Key |
APLQELYKZQIAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


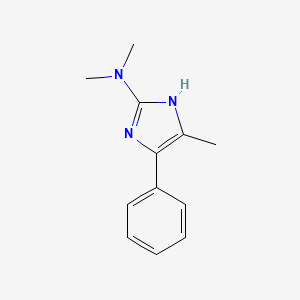
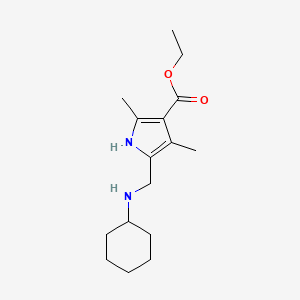
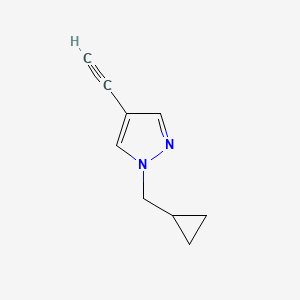
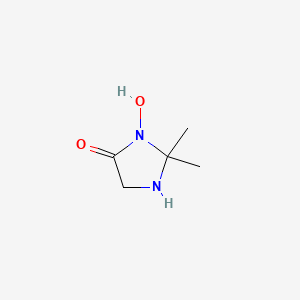

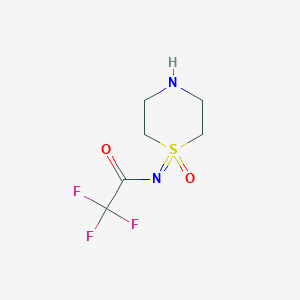
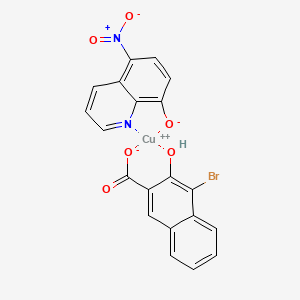

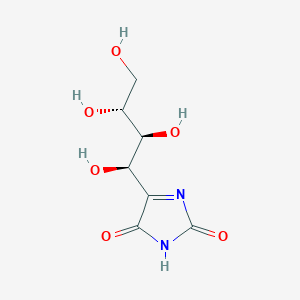
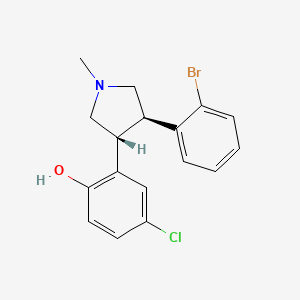

![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
